molecular formula C21H29N3O3 B5656559 (1S,6R)-3-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

(1S,6R)-3-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No.: B5656559
M. Wt: 371.5 g/mol
InChI Key: KVCDOSAMWPIEJE-MSOLQXFVSA-N
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Description

(1S,6R)-3-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-3,9-diazabicyclo[421]nonan-4-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-3-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multiple steps, including the formation of the bicyclic core and the introduction of the piperidine and phenylmethoxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-3-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,6R)-3-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of new drugs or as a probe to study biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,6R)-3-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,6R)-3-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one include other bicyclic compounds with piperidine and phenylmethoxy groups. Examples include:

  • (1S,6R)-3-[2-oxo-2-(4-methoxypiperidin-1-yl)ethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
  • (1S,6R)-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

Uniqueness

The uniqueness of (1S,6R)-3-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-3,9-diazabicyclo[421]nonan-4-one lies in its specific stereochemistry and the presence of both piperidine and phenylmethoxy groups

Properties

IUPAC Name

(1S,6R)-3-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c25-20-12-17-6-7-18(22-17)13-24(20)14-21(26)23-10-8-19(9-11-23)27-15-16-4-2-1-3-5-16/h1-5,17-19,22H,6-15H2/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCDOSAMWPIEJE-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)CC1N2)CC(=O)N3CCC(CC3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C(=O)C[C@@H]1N2)CC(=O)N3CCC(CC3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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